molecular formula C20H12Br3N3O7 B15016386 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

Cat. No.: B15016386
M. Wt: 646.0 g/mol
InChI Key: RREZIAZTPLOQLM-PGGKNCGUSA-N
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Description

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of tribromophenoxy, acetamido, and nitrofuran moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the tribromophenoxy intermediate: This step involves the bromination of phenol to obtain 2,4,6-tribromophenol.

    Acetamidation: The tribromophenol is then reacted with acetic anhydride to form the acetamido derivative.

    Condensation: The acetamido derivative is condensed with an appropriate aldehyde to form the imino intermediate.

    Coupling with nitrofuran: Finally, the imino intermediate is coupled with 5-nitrofuran-2-carboxylic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: Modulation of oxidative stress, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated flame retardant with similar tribromophenoxy groups.

    Indole derivatives: Compounds with similar biological activities and structural complexity.

Uniqueness

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is unique due to its combination of tribromophenoxy, acetamido, and nitrofuran moieties, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C20H12Br3N3O7

Molecular Weight

646.0 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C20H12Br3N3O7/c21-12-7-14(22)19(15(23)8-12)31-10-17(27)25-24-9-11-1-3-13(4-2-11)32-20(28)16-5-6-18(33-16)26(29)30/h1-9H,10H2,(H,25,27)/b24-9+

InChI Key

RREZIAZTPLOQLM-PGGKNCGUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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